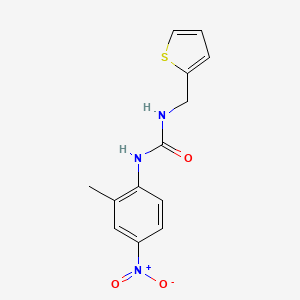

N-(2-methyl-4-nitrophenyl)-N'-(2-thienylmethyl)urea

Overview

Description

N-(2-methyl-4-nitrophenyl)-N'-(2-thienylmethyl)urea is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 291.06776246 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Ureas : The synthesis of ureas, such as N-(2-methyl-4-nitrophenyl)-N'-(2-thienylmethyl)urea, is a crucial area of research. Techniques like the Lossen rearrangement are utilized for synthesizing ureas from carboxylic acids, offering good yields and environmentally friendly methods (Thalluri et al., 2014).

Chemical Interactions and Reactions : Research into the interactions of ureas with other compounds is significant. Studies have explored the behavior of similar urea compounds in various chemical environments, such as their interaction with different anions and the formation of complexes (Boiocchi et al., 2004).

Catalysis and Chemical Modifications : Ureas play a role in catalysis and chemical modifications. For instance, certain ureas have been used in reactions involving CO2 and hydrosilanes, demonstrating their utility in chemical synthesis (González-Sebastián et al., 2015).

Agricultural and Environmental Applications

Agronomic Performance and Environmental Impact : The use of urea-based compounds in agriculture, such as in fertilizers, is another area of focus. Studies have examined the effects of urea and its derivatives on crop yield, nitrogen losses, and emissions of nitrous oxide and nitric oxide (Souza et al., 2019).

Emission Reduction in Agriculture : Research on the effectiveness of urease inhibitors, which are often urea derivatives, has shown potential in reducing emissions of ammonia and nitrous oxide from agricultural soils, thereby improving environmental sustainability (Abalos et al., 2012).

Medical and Biological Research

Pharmacological Activity : Urea derivatives have been investigated for their potential pharmacological activities. Studies on similar compounds have identified muscle relaxant and anxiolytic properties, highlighting the diverse biological activities of urea derivatives (Rasmussen et al., 1978).

Biological Interactions and Effects : The interactions of ureas with biological systems, such as their clastogenic and sister-chromatid exchange inducing activities, have been a topic of interest in the field of genetics and molecular biology (Thust et al., 1980).

Material Science and Engineering

Crystal Engineering and Solid-State Chemistry : The role of ureas in crystal engineering and their solid-state properties is an important area of research. Studies have explored how ureas form crystal structures and their interactions with other substances, which is vital for materials science (George et al., 2004).

Functionalized Fluorescent Dyes : Ureas have been used in the synthesis of fluorescent dyes, demonstrating their versatility in material science applications. Research has shown that certain urea derivatives can be converted to fluorescent dyes, expanding their utility in various fields (Frath et al., 2012).

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-9-7-10(16(18)19)4-5-12(9)15-13(17)14-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNZUJCSYQHIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4575021.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4575022.png)

![N-ethyl-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4575033.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4575046.png)

![1-(4-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4575052.png)

![2,5-dimethyl-3-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B4575064.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4575070.png)

![5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4575075.png)

![5-(difluoromethyl)-4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4575083.png)

![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4575105.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4575106.png)

![4-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4575107.png)

![methyl 7-methyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4575120.png)